Enhanced Acidity (Lower pKa) vs. Phenoxyacetic Acid and 4-Sulfamoylbenzoic Acid
2-(4-Sulfamoylphenoxy)acetic acid exhibits a calculated acid dissociation constant (pKa) of 2.66 [1]. This is substantially lower than the pKa of unsubstituted phenoxyacetic acid (reported values range from 3.1 to 3.7) [2] and also lower than that of the structurally related 4-sulfamoylbenzoic acid (pKa = 3.50) [3]. The 0.8–1.0 log unit decrease in pKa indicates that the target compound is a stronger acid, which will be more extensively deprotonated and negatively charged at physiological pH.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.66 (calculated) |
| Comparator Or Baseline | Phenoxyacetic acid: pKa = 3.1–3.7; 4-Sulfamoylbenzoic acid: pKa = 3.50 |
| Quantified Difference | ΔpKa ≈ -0.84 to -1.04 vs. comparators |
| Conditions | Calculated values (ChemAxon JChem) |
Why This Matters
A lower pKa translates to a higher proportion of anionic species at physiological pH, which can enhance water solubility, reduce passive membrane permeability, and alter protein-binding interactions compared to less acidic analogs.
- [1] Chembase. (n.d.). 2-(4-Sulfamoylphenoxy)acetic acid. Retrieved from http://en.chembase.cn/molecule-31611.html View Source
- [2] Wikipedia. (2020). Phenoxyacetic acid. Retrieved from https://en.wikipedia.org/wiki/Phenoxyacetic_acid View Source
- [3] Chembase. (n.d.). 4-sulfamoylbenzoic acid. Retrieved from http://en.chembase.cn/molecule-31610.html View Source
